2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H9BrF2O2. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a propanoic acid group. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2,6-difluorobenzonitrile with appropriate reagents to introduce the propanoic acid group . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different carboxylic acids or alcohols .
Scientific Research Applications
2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The propanoic acid group can also interact with biological molecules, potentially affecting enzymatic activities and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorophenylacetic acid
- 4-Bromo-2,6-difluorophenyl isocyanate
- 4-Bromo-2,6-difluorophenylboronic acid
Uniqueness
2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a propanoic acid group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H9BrF2O2 |
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Molecular Weight |
279.08 g/mol |
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H9BrF2O2/c1-10(2,9(14)15)8-6(12)3-5(11)4-7(8)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
ZDHBDVLXNJGTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1F)Br)F)C(=O)O |
Origin of Product |
United States |
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